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Compound of Interest

Compound Name: Bivalirudin TFA

Cat. No.: B8022717

An In-depth Technical Guide to Bivalirudin TFA: Chemical Structure and Properties

Abstract

Bivalirudin, a synthetic 20-amino acid polypeptide, is a potent and specific direct thrombin
inhibitor (DTI). As a hirudin analog, it functions as an anticoagulant by reversibly binding to both
the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting both circulating
and clot-bound thrombin. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, mechanism of action, and key experimental
protocols related to Bivalirudin Trifluoroacetate (TFA). The information is intended for
researchers, scientists, and professionals in drug development, offering detailed data and
methodologies to support further research and application.

Chemical Structure and Physicochemical Properties

Bivalirudin is a synthetic congener of hirudin, a naturally occurring peptide found in the saliva of
the medicinal leech.[1] The structure of Bivalirudin consists of a 20-amino acid peptide
sequence.[1] The N-terminal D-Phenylalanine is a notable feature, differing from the natural L-
amino acid configuration.[1] It is often supplied as a trifluoroacetate (TFA) salt for research and
pharmaceutical use.[2][3]

Amino Acid Sequence: D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-lle-Pro-
Glu-Glu-Tyr-Leu[1]
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Data Presentation: Physicochemical Properties

The key physicochemical properties of Bivalirudin and its common TFA salt form are
summarized in the table below.

Property Value Reference
Chemical Formula C98H138N24033 (Free Base) [1]
C100H139F3N24035 (TFA ]

Salt)

Molecular Weight 2180.3 g/mol (Free Base) [1][5]
2295.3 g/mol (TFA Salt) [3114]

CAS Number 128270-60-0 (Free Base) [1][5]
1191386-55-6 (TFA Salt) [2][3]

Appearance White to off-white powder [5]
Solubility Water: 100 mg/mL [3]
DMSO: = 31 mg/mL [3]

Purity (Typical) >97% (HPLC) [5]

Mechanism of Action

Bivalirudin exerts its anticoagulant effect through the direct, reversible inhibition of thrombin.[5]
[6] Thrombin is a critical serine protease in the coagulation cascade, responsible for converting
fibrinogen to fibrin, which forms the mesh of a blood clot.[1][6] Bivalirudin binds specifically to
two sites on the thrombin molecule: the catalytic active site and the anion-binding exosite 1.[7]
[8] This dual binding inhibits thrombin's enzymatic activity, preventing it from acting on its
substrates.[1]

The inhibition is reversible because thrombin can slowly cleave the Arg3-Pro4 bond within the
bivalirudin peptide, leading to the recovery of thrombin's function.[1] This property contributes
to its relatively short half-life and predictable anticoagulant response.[1][7] Unlike indirect
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thrombin inhibitors like heparin, bivalirudin's activity is independent of cofactors such as
antithrombin and it does not activate platelets.[1][8]
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Caption: Bivalirudin's mechanism of action, showing direct inhibition of thrombin.

Pharmacokinetic and Pharmacodynamic Properties

Bivalirudin exhibits a predictable pharmacokinetic profile with linear dose-dependent effects.[6]
[8] It has a rapid onset of action and a short half-life.[1]

Data Presentation: Pharmacokinetic Parameters
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Parameter Value Details Reference
) ] In patients with normal
Half-life ~25 minutes ) [11[7][8]
renal function.
) Moderate renal
34 minutes ) ) [8]
impairment.
) Severe renal
57 minutes ) ] [8]
impairment.
Dialysis-dependent
3.5 hours _ [8]
patients.
Proteolytic cleavage &
) Cleared from plasma
Clearance Renal mechanisms ) [6]
by two main routes.
(20%)
Does not bind to
S plasma proteins (other  Contributes to a
Distribution [11[8]

than thrombin) or red

blood cells.

predictable response.

Steady State Conc.

12.3+ 1.7 pg/mL

Following a 1 mg/kg
bolus and a 2.5
mg/kg/h infusion for 4

hours.

Pharmacodynamically, bivalirudin prolongs clotting times, including the activated partial
thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).[7]

Experimental Protocols

Synthesis and Purification

Bivalirudin is typically synthesized using a stepwise Solid-Phase Peptide Synthesis (SPPS)

methodology with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Detailed Methodology: Fmoc-SPPS of Bivalirudin
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Resin Preparation: A suitable solid support, such as Fmoc-Leu-Wang resin or 2-chlorotrityl
chloride (2-CTC) resin, is selected and swelled in a solvent like dimethylformamide (DMF).[9]
[10]

Amino Acid Coupling Cycle (Iterative):

o Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide
chain is removed using a solution of 20% piperidine in DMF.[9]

o Washing: The resin is thoroughly washed with DMF to remove excess piperidine and
byproducts.

o Amino Acid Activation & Coupling: The next Fmoc-protected amino acid in the sequence is
activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the
deprotected N-terminus of the peptide on the resin.

o Washing: The resin is washed again with DMF to remove unreacted reagents. This cycle
is repeated for all 20 amino acids in the sequence.

Cleavage from Resin: Once the full peptide sequence is assembled, the peptide is cleaved
from the solid support and all side-chain protecting groups are removed simultaneously. This
is typically achieved using a strong acid "cocktail,” such as 95% Trifluoroacetic Acid (TFA),
2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[9]

Precipitation and Washing: The cleaved peptide is precipitated from the TFA solution using
cold diethyl ether, then centrifuged and washed multiple times with ether to remove
scavengers and byproducts.[9]

Purification: The crude bivalirudin peptide is purified using preparative reverse-phase high-
performance liquid chromatography (RP-HPLC) on a C18 column, using a water/acetonitrile
gradient.[9][11]

Lyophilization: The purified fractions containing bivalirudin are pooled and lyophilized
(freeze-dried) to obtain the final product as a fluffy, white powder.[9][11]
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Caption: A typical workflow for the solid-phase peptide synthesis (SPPS) of Bivalirudin.
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Analytical Methods and Quality Control

A variety of analytical techniques are employed to assess the purity, identity, and activity of
bivalirudin.

Data Presentation: Analytical Methods
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Method Purpose

Typical Protocol
Reference
Summary

Purity assessment
RP-HPLC o
and quantification.

Analytical C18 column
with a
water/acetonitrile
(containing 0.1% TFA)
gradient. Detection at
~214-280 nm. Purity

is determined by peak

[11][12]

area percentage.

Identity confirmation
LC-MS and impurity

identification.

Liquid

chromatography

coupled with mass
spectrometry to

csnfirm the :/nolecular [13]
weight of the main

peak and identify

impurities.

Clotting Assays (e.g.,
aPTT, TT)

Functional activity

measurement.

Plasma samples
containing bivalirudin
are mixed with
reagents to initiate
clotting. The time to [71[13]
clot formation is

measured and

correlated to drug

concentration.

] Functional activity
Chromogenic Assays
measurement.

A chromogenic

substrate for thrombin

is used. The rate of

color development is [14]
inversely proportional

to the concentration of

active bivalirudin.
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Detailed Methodology: RP-HPLC for Purity Analysis

o Sample Preparation: A stock solution of bivalirudin is prepared by accurately weighing and
dissolving the powder in distilled water to a concentration of 1 mg/mL.[12] Further dilutions
are made to create calibration standards (e.g., 2-20 pg/mL).[12]

o Chromatographic Conditions:
o System: HPLC with a UV detector.
o Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um).
o Mobile Phase A: 0.1% TFA in Water.
o Mobile Phase B: 0.1% TFA in Acetonitrile.
o Gradient: A linear gradient from low %B to high %B over 20-30 minutes.
o Flow Rate: 1.0 mL/min.
o Detection: UV at 214 nm or 280 nm.
o Injection Volume: 20 pL.

e Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is
calculated by dividing the peak area of bivalirudin by the total area of all peaks and
multiplying by 100. A calibration curve is used for quantification.[12]

Conclusion

Bivalirudin TFA is a well-characterized direct thrombin inhibitor with a predictable
pharmacokinetic and safety profile. Its chemical synthesis via SPPS is robust, yielding a high-
purity product that can be reliably analyzed and quantified using standard chromatographic and
functional assays. The detailed structural information, physicochemical data, and established
experimental protocols provided in this guide serve as a valuable resource for researchers and
developers in the fields of pharmacology, medicinal chemistry, and pharmaceutical sciences.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.ijpra.com/zip.php?file=File_Folder/ijpra22202414253-58.pdf&id=224&quat=2
https://www.ijpra.com/zip.php?file=File_Folder/ijpra22202414253-58.pdf&id=224&quat=2
https://www.ijpra.com/zip.php?file=File_Folder/ijpra22202414253-58.pdf&id=224&quat=2
https://www.benchchem.com/product/b8022717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8022717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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